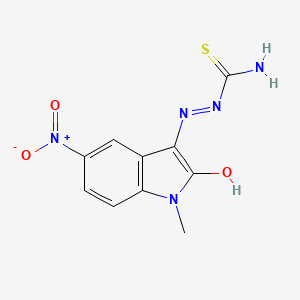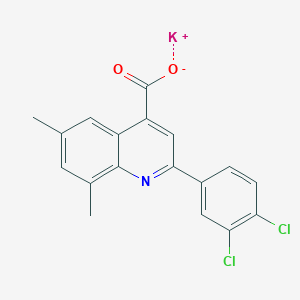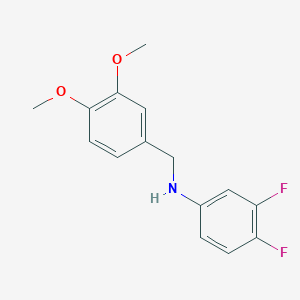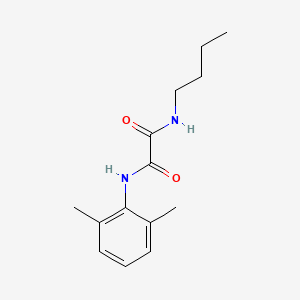
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone (MNITST) is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a thiosemicarbazone derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. It has also been shown to inhibit the growth of bacteria and viruses by disrupting their cellular processes.
Biochemical and Physiological Effects:
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses, as well as to have metal chelating properties. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has several advantages for use in lab experiments, including its low toxicity and high stability. It is also relatively easy to synthesize and purify. However, 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has some limitations, including its limited solubility in water and its potential for degradation in certain conditions.
Direcciones Futuras
There are several potential future directions for the study of 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone could also be further studied for its metal chelating properties and its potential applications in the treatment of metal toxicity. Additionally, the mechanism of action of 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone could be further elucidated through additional studies.
Métodos De Síntesis
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone can be synthesized through various methods, including the reaction of 1-methyl-5-nitro-1H-indole-2,3-dione with thiosemicarbazide in the presence of a catalyst. The resulting compound can be purified through recrystallization. Other methods include the reaction of 1-methyl-5-nitro-1H-indole-2,3-dione with thiosemicarbazone in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has also been studied for its potential as a metal chelator, which could have implications for the treatment of metal toxicity.
Propiedades
IUPAC Name |
(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S/c1-14-7-3-2-5(15(17)18)4-6(7)8(9(14)16)12-13-10(11)19/h2-4,16H,1H3,(H2,11,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUSTUHGTWOTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-benzodioxol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5223032.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5223047.png)
![1-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}-1-butanone bis(trifluoroacetate) (salt)](/img/structure/B5223052.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[4-(methylthio)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5223055.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5223075.png)
![2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5223087.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B5223088.png)



![4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5223123.png)
